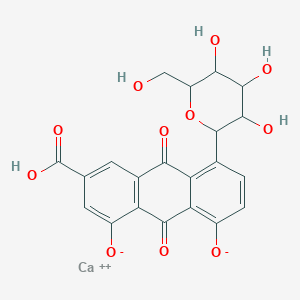![molecular formula C21H18O11 B10817367 4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B10817367.png)
4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid: Rhein , is a naturally occurring anthraquinone derivative. It is primarily found in the roots of the rhubarb plant and has been extensively studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhein can be synthesized through several methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the reaction of 9,10-anthraquinone-2-carboxylic acid with glucose under acidic conditions. The reaction typically requires a strong oxidizing agent, such as potassium permanganate or chromium trioxide , and is carried out in an acidic medium to ensure the formation of the dihydroxy groups.
Industrial Production Methods
In industrial settings, Rhein is often produced through the extraction from rhubarb roots. The extraction process involves grinding the rhubarb roots and then using solvents such as ethanol or water to extract the active compounds. The extract is then purified through various techniques, including filtration , crystallization , and chromatography , to obtain pure Rhein.
Chemical Reactions Analysis
Types of Reactions
Rhein undergoes several types of chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions
Oxidation: : Rhein can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: : Substitution reactions often involve the replacement of hydroxyl groups with other functional groups, using reagents like phosphorus oxychloride .
Major Products Formed
Oxidation: : The major product of oxidation is typically a more oxidized form of Rhein, such as Rhein-3-glucoside .
Reduction: : Reduction reactions can lead to the formation of Rhein monohydrate or Rhein dihydrate .
Substitution: : Substitution reactions can produce various derivatives of Rhein, depending on the substituent introduced.
Scientific Research Applications
chemistry , biology , medicine , and industry .
Chemistry
In chemistry, Rhein is used as a chromogenic reagent for the detection of certain metal ions. It forms colored complexes with metals such as iron and copper , which can be used in analytical chemistry for qualitative and quantitative analysis.
Biology
Rhein exhibits antioxidant properties and has been shown to protect cells from oxidative stress. It also has anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Medicine
Rhein has been investigated for its antibacterial and antiviral activities. It has shown promise in the treatment of infections caused by various pathogens, including bacteria and viruses .
Industry
In the industry, Rhein is used as a natural dye and pigment . It is also used in the production of cosmetics and pharmaceuticals due to its coloring properties and potential health benefits.
Mechanism of Action
Rhein exerts its effects through several mechanisms, including inhibition of inflammatory pathways , scavenging of free radicals , and modulation of cellular signaling pathways . It targets various molecular pathways involved in inflammation and oxidative stress, leading to its therapeutic effects.
Comparison with Similar Compounds
Rhein is structurally similar to other anthraquinone derivatives, such as Aloe-emodin and Chrysazin . Rhein is unique in its antioxidant and anti-inflammatory properties, which set it apart from other compounds in the anthraquinone family.
Similar Compounds
Aloe-emodin
Chrysazin
Cassic acid
Rheic acid
Properties
Molecular Formula |
C21H18O11 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4,5-dihydroxy-9,10-dioxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid |
InChI |
InChI=1S/C21H18O11/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31) |
InChI Key |
PGCSZXDXCSIDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate](/img/structure/B10817294.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10817298.png)

![[5-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10817312.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817318.png)
![(1R,2R,4R,5R,7R,8R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817324.png)
![[(3aR,4R,9S,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817325.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5R)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817329.png)
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-cyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)benzofuro[3,2-b]chromen-11-one](/img/structure/B10817331.png)

![[(3aS,4S,6E,9R,10E,11aS)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10817337.png)
![(1R,2R,4R,5S,7R,8R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B10817341.png)
![(5aS,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B10817348.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B10817360.png)
